molecular formula C22H24N6O3S2 B4079522 ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B4079522
M. Wt: 484.6 g/mol
InChI Key: NRYWGWLONRWKGG-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a heterocyclic compound featuring a triazinoindole core fused with a thiazole-carboxylate moiety. The structure includes:

  • A thioacetamide linker bridging the triazinoindole to a 4-methyl-1,3-thiazole-5-carboxylate ester, introducing steric bulk and electronic diversity.
  • An ethyl ester group at the thiazole’s 5-position, enhancing solubility in organic solvents .

Synthesis likely follows methods analogous to , involving tert-butyl bromoacetate intermediates, acid deprotection, and HATU-mediated coupling with amines. While purity data for this specific compound are unavailable in the evidence, structurally related analogs achieve ≥95% purity via silica gel chromatography .

Properties

IUPAC Name

ethyl 2-[[2-[(5-butyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3S2/c1-4-6-11-28-15-10-8-7-9-14(15)17-19(28)25-22(27-26-17)32-12-16(29)24-21-23-13(3)18(33-21)20(30)31-5-2/h7-10H,4-6,11-12H2,1-3H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYWGWLONRWKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC(=C(S4)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an iron chelator, binding to ferrous ions and disrupting iron homeostasis in cancer cells . This leads to the inhibition of cell proliferation and induction of apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its triazinoindole-thiazole hybrid scaffold. Below is a comparative analysis with analogs from and related literature:

Compound Name Core Structure Key Substituents Molecular Weight (Da) Purity Notable Features
Target Compound Triazinoindole + Thiazole 5-Butyl, 4-methyl-thiazole, ethyl ester ~550 (estimated) N/A Combines lipophilic triazinoindole with polar thiazole-carboxylate; likely enhanced bioavailability.
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole + Acetamide 5-Methyl, 4-bromophenyl ~470 95% Bromine enhances halogen bonding but reduces solubility.
2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27) Triazinoindole + Acetamide 8-Bromo, 5-methyl, 4-bromophenyl ~550 95% Dual bromine substitution increases molecular weight; may improve target affinity.
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) Thiophene + Pyrazole Ethyl carboxylate, diaminothiophene ~350 N/A Smaller, more polar; lacks triazinoindole’s planar aromatic system.

Key Differences and Implications

Triazinoindole Substitution: The 5-butyl group in the target compound increases lipophilicity compared to 5-methyl or 8-bromo substituents in analogs . This may enhance membrane permeability but reduce aqueous solubility.

Linker and Terminal Groups: The thioacetamide-thiazole carboxylate linker in the target compound introduces conformational rigidity absent in simpler acetamide derivatives (e.g., 23–27) . The ethyl ester group may serve as a prodrug motif, unlike the stable bromophenyl or cyanomethyl groups in analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-({5-BUTYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

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